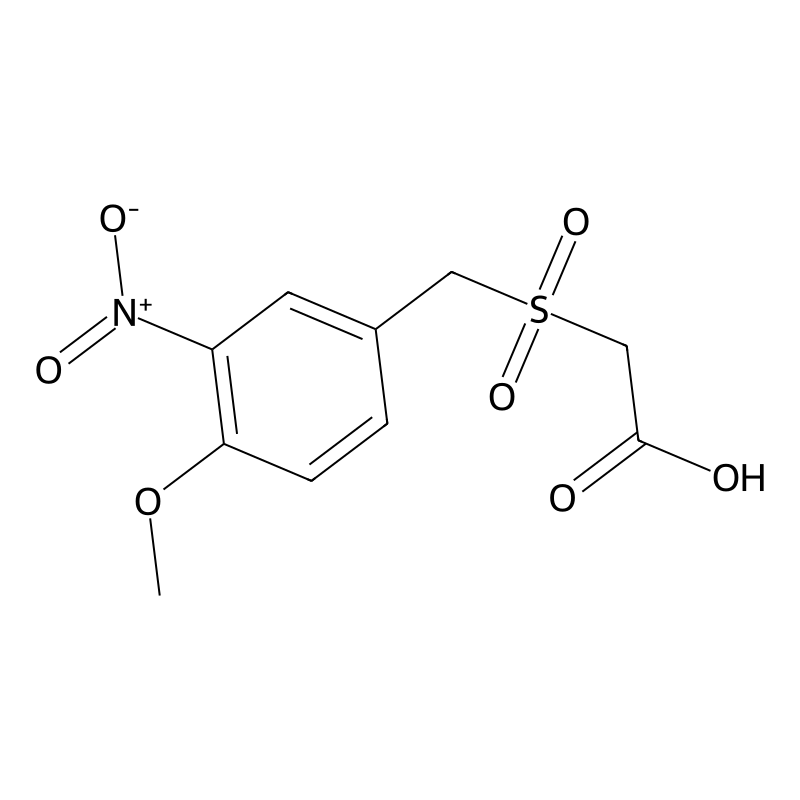

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is an organic compound with the molecular formula C₁₀H₁₁N₁O₇S and a molecular weight of 289.26 g/mol. This compound features a sulfonyl group attached to a benzyl moiety that is further substituted with a methoxy and nitro group, making it a versatile reagent in organic synthesis. Its structure can be represented using the SMILES notation: COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)N+[O-] . The compound is known for its high solubility in water, classified as very soluble at 4.8 mg/ml, and is typically stored in a dry environment at temperatures between 2-8°C to maintain stability .

- Chemical Databases: Resources like PubChem ) provide basic information about the compound, including its structure, formula, and some physical properties. However, they don't offer details on specific research applications.

- Limited Commercial Availability: Several chemical suppliers list 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid in their catalogs, but this doesn't necessarily indicate its use in research.

Further Exploration

Given the lack of information on established research applications, here are some suggestions for further exploration:

- Scientific Literature Search: Conducting a search in scientific databases like ScienceDirect, Scopus, or Web of Science using the compound name or relevant keywords might reveal research articles that mention 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid.

- Patent Databases: Searching patent databases like Espacenet or USPTO might uncover patents where this compound is claimed as part of an invention. Patents often disclose the intended use of a compound.

The chemical reactivity of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is primarily characterized by its ability to undergo nucleophilic substitutions due to the presence of the sulfonyl group. The compound can react with various nucleophiles, leading to the formation of diverse derivatives that may exhibit different biological activities. Additionally, it can participate in esterification reactions where the carboxylic acid group reacts with alcohols to form esters.

Research indicates that 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid exhibits potential biological activity, particularly as an inhibitor of bacterial collagenase . This property suggests possible applications in drug development, especially in treating conditions related to collagen degradation. The compound's interaction with biological targets likely involves electron transfer mechanisms, which are essential for its pharmacological effects.

The synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid typically involves a multi-step process:

- Starting Materials: The synthesis begins with benzylamine and other reagents.

- Reaction Conditions: The reaction is carried out in toluene at 60°C for approximately 8 hours under an inert atmosphere.

- Refluxing: Following initial reactions, the mixture is refluxed for about 4 hours at temperatures between 65-70°C .

This method highlights the importance of controlled conditions to achieve optimal yields and purity.

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid has several applications:

- Organic Synthesis: It serves as a key reagent in synthesizing various organic compounds.

- Pharmaceutical Development: Its potential as a bacterial collagenase inhibitor positions it as a candidate for developing drugs targeting collagen-related diseases.

- Research Tool: The compound is utilized in biochemical research to study enzyme activities and interactions .

Studies on the interactions of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid with biological systems indicate that it may not readily cross the blood-brain barrier (BBB), limiting its central nervous system effects . Furthermore, it is not a substrate or inhibitor for various cytochrome P450 enzymes, suggesting a favorable metabolic profile for therapeutic applications.

Several compounds share structural similarities with 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxybenzenesulfonic acid | C₇H₈O₃S | Lacks nitro substitution; used in dye synthesis. |

| 3-Nitrobenzenesulfonic acid | C₆H₅N₃O₃S | Contains only nitro and sulfonic groups; used as an intermediate in chemical synthesis. |

| Benzylsulfonic acid | C₇H₈O₂S | Simple sulfonic acid derivative; less functional complexity compared to 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. |

The unique combination of methoxy and nitro substitutions on the benzene ring, along with the sulfonyl and acetic acid functionalities, distinguishes 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid from these similar compounds, enhancing its potential utility in medicinal chemistry and organic synthesis .